3-Propyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Propyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one” is a chemical compound that belongs to the class of pyrrolopyridine derivatives . It is a reagent used in the synthesis of potent VEGFR-2 inhibitors .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis
The molecular structure of 1H-pyrrolo[2,3-b]pyridine derivatives is characterized by a pyrrolopyridine core . The molecular formula of “this compound” is C7H6N2 .Chemical Reactions Analysis
The chemical reactions involving 1H-pyrrolo[2,3-b]pyridine derivatives are primarily associated with their activities against FGFR1, 2, and 3 . For instance, compound 4h exhibited potent FGFR inhibitory activity .Scientific Research Applications
Pyrrole Derivatives in Polymer Synthesis and Metal Detection
- Electrochromic and Ion Receptor Properties : A study by Mert et al. (2013) on N-linked polybispyrroles, a class of polymers derived from pyrrolopyridine structures, demonstrated their strong electrochromic properties and selective ion detection capabilities, particularly for Na+ and Ag+ ions. These materials showed potential for applications in metal recovery and ion sensing due to their reversible redox processes and stable electrochromic characteristics (Mert, Demir, & Cihaner, 2013).
Pyrrole Derivatives in Medicinal Chemistry
- Anticancer Activity of Pyran Derivatives : Research on microwave-assisted synthesis of pyrrole-containing 4H-pyran derivatives by Hadiyal et al. (2020) highlighted their significant anticancer activity against various human cancer cell lines. This study underscores the potential of pyrrole derivatives in the development of new anticancer agents (Hadiyal et al., 2020).
Pyrrole Derivatives in Coordination Chemistry
- Complexation to Cadmium(II) : A tetradentate ligand derived from the reaction of 2-pyridinecarbaldehyde with N-(2-aminoethyl)propane-1,3-diamine, involving a pyrrolopyridine structure, was studied for its complexation to Cadmium(II). This research, conducted by Hakimi et al. (2013), provided insights into the coordination chemistry and potential applications of such complexes in catalysis and materials science (Hakimi et al., 2013).
Pyrrole Derivatives in Supramolecular Chemistry
- Metal-Organic Frameworks : A study on the formation of a metal-organic framework involving pyridine-2,3-dicarboxylic acid and its interaction with nickel(II) ions demonstrated the creation of a polycatenane-like structure through H-bonding. This research by Ghosh and Bharadwaj (2005) highlights the structural versatility of pyrrole derivatives and their potential in designing novel supramolecular architectures (Ghosh & Bharadwaj, 2005).
Mechanism of Action
Target of Action
The primary targets of 3-Propyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases consisting of four distinct isoforms (FGFR1–4) found across various tissue types . They play an essential role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling pathways . This compound acts as an inhibitor of FGFRs, thereby disrupting these signaling pathways .
Biochemical Pathways
The compound’s action affects the FGFR signaling pathway, which includes the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Result of Action
In vitro studies have shown that this compound can inhibit cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of cancer cells .
Future Directions
Properties
IUPAC Name |
3-propyl-1,6-dihydropyrrolo[2,3-c]pyridin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-2-3-7-6-12-9-8(7)4-5-11-10(9)13/h4-6,12H,2-3H2,1H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRMNXPXKCONIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CNC2=C1C=CNC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.